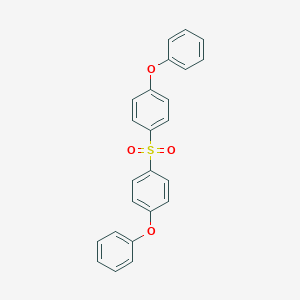

4,4'-Sulfonylbis(phenoxybenzene)

Descripción general

Descripción

4,4’-Sulfonylbis(phenoxybenzene) is an organic compound with the chemical formula C24H18O4S. It appears as a white crystalline powder and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its applications in the synthesis of high-performance polymers, optical materials, and fluorescent dyes .

Métodos De Preparación

The synthesis of 4,4’-Sulfonylbis(phenoxybenzene) typically involves the following steps:

Reaction of diphenyl sulfone with phenol: This step involves heating diphenyl sulfone with phenol to produce diphenoxyphenyl sulfone.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4,4’-Sulfonylbis(phenoxybenzene) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced under specific conditions to yield sulfoxide derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in sulfone derivatives, while reduction yields sulfoxide derivatives.

Aplicaciones Científicas De Investigación

4,4’-Sulfonylbis(phenoxybenzene) has a wide range of scientific research applications:

Polymer Synthesis: It is used as a starting material for the synthesis of high-performance polymers such as polyimides, polyethersulfones, and polyetherthiols.

Optical Materials: It is utilized in the production of antistatic coatings, plasticizers, optical fibers, optical brighteners, and heat stabilizers.

Fluorescent Dyes: It serves as an intermediate in the synthesis of certain fluorescent dyes.

Mecanismo De Acción

The mechanism of action of 4,4’-Sulfonylbis(phenoxybenzene) involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. In optical materials, it functions as a stabilizer or additive that enhances the material’s properties .

Comparación Con Compuestos Similares

4,4’-Sulfonylbis(phenoxybenzene) can be compared with other similar compounds such as:

- Bis(4-phenoxyphenyl) sulfone

- 4,4’-Diphenoxydiphenylsulfone

These compounds share similar structural features and applications but may differ in their specific properties and reactivity. For example, 4,4’-Sulfonylbis(phenoxybenzene) is unique in its ability to form high-performance polymers with excellent thermal and mechanical properties .

Actividad Biológica

4,4'-Sulfonylbis(phenoxybenzene), a compound with the CAS number 1623-91-2, has gained attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4,4'-Sulfonylbis(phenoxybenzene) is characterized by its sulfonyl group linking two phenoxybenzene moieties. Its chemical structure can influence its solubility and bioavailability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 250.27 g/mol |

| Solubility | Poorly soluble (0.00041 mg/ml) |

| Log P | -5.99 |

Antibacterial Properties

Research indicates that 4,4'-Sulfonylbis(phenoxybenzene) exhibits antibacterial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Studies have explored the compound's effects on cancer cell lines. For instance, it has demonstrated cytotoxic effects against several human cancer lines, including prostate and lung cancer cells. The mechanism involves the induction of apoptosis through caspase-dependent pathways .

The biological activity of 4,4'-Sulfonylbis(phenoxybenzene) can be attributed to its interaction with cellular targets that regulate cell proliferation and survival:

- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G0/G1 phase, preventing further proliferation of malignant cells .

Case Studies and Research Findings

Several studies have documented the biological effects of 4,4'-Sulfonylbis(phenoxybenzene):

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on lung cancer cells.

- Findings : The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure.

- Mechanism : Induced apoptosis via mitochondrial pathways.

-

Antibacterial Efficacy Study :

- Objective : Assess antibacterial properties against Staphylococcus aureus.

- Results : Showed a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating effective antibacterial action .

Propiedades

IUPAC Name |

1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGLMYCVFCOYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360279 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-91-2 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.